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VICTOR-E1 Phase 2 Trial: 48-Week Outcomes

o L Placebo +
Outcome Measure Vicriviroc 30 mg + OBT  Vicriviroc 20 mg + OBT OBT
Mean Change in HIV RNA =1.77 [1] -1.75[1] -0.79 [1]
(logio copies/mL)
Mean CD4+ Cell Count +102 [1] +136 [1] +63 [1]
Increase (cells/Imm?)
Statistical Significance (vs. P =0.002 (for HIV RNA P =0.003 (for HIV RNA  —
Placebo) reduction) [1] reduction) [1]
Rate of Adverse Events (per 111.4 [1] 112.5[1] 147.4 [1]

100 subject-years)

Experimental Protocol of the VICTOR-E1 Trial

The data in the table above was generated through the following rigorous clinical trial methodology [1]:

¢ Study Design: Double-blind, randomized, placebo-controlled, dose-ranging phase 2 trial.
e Population: 114 treatment-experienced adults with CCR5-tropic HIV-1 infection who were failing a
triple antiretroviral regimen.
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¢ Intervention: Subjects were randomized to receive either 30 mg vicriviroc (n=39), 20 mg vicriviroc
(n=40), or a placebo (n=35) once daily. All were given an optimized background therapy (OBT) that
contained a ritonavir-boosted protease inhibitor.

¢ Primary Endpoint: Mean change from baseline in plasma HIV-1 RNA level at 48 weeks, analyzed on
an intent-to-treat basis.

Mechanism of Action: How Vicriviroc Works

Vicriviroc is a CCR5 antagonist. The following diagram illustrates its mechanism of action at the cellular

level.
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Vicriviroc works by specifically binding to the CCR5 coreceptor on the surface of CD4+ immune cells [2].
It acts as an antagonist, meaning it blocks the receptor. This physically prevents HIV from engaging the
coreceptor, a step that is essential for the virus to enter and infect the cell [2]. It is important to confirm that a

patient's virus uses the CCR5 coreceptor (is "R5-tropic") before treatment with this class of drugs.

Important Note on Later-Stage Trial Results
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While the phase 2 VICTOR-E1 trial showed positive results, vicriviroc ultimately failed in subsequent
phase III trials [3]. The phase III studies (VICTOR-E3 and VICTOR-E4) in a similar treatment-experienced
population found that adding vicriviroc to an OBT did not significantly increase the proportion of patients
achieving undetectable viral loads (<50 copies/mL) compared to OBT alone at 48 weeks [3]. This contrast
highlights that positive phase 2 results do not guarantee success in larger, confirmatory phase 3 trials.

Development of vicrivirec was subsequently halted.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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